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Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-
Diamino-5-nitropyridine (CAS No. 4318-68-7), a key heterocyclic compound with significant

potential in medicinal chemistry and materials science. Due to the limited availability of

published primary spectroscopic data, this document combines experimentally available data

from authoritative sources with predictive analyses based on established spectroscopic

principles and data from analogous structures. We present available mass spectrometry and

infrared spectroscopy data from the National Institute of Standards and Technology (NIST).

Furthermore, we provide predictive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and UV-

Visible (UV-Vis) spectroscopic data, complete with detailed interpretation. This guide is

intended for researchers, scientists, and drug development professionals, offering detailed

experimental protocols for acquiring and analyzing the spectroscopic data of this compound,

thereby facilitating its unambiguous identification and use in research and development.

Introduction: The Significance of 3,4-Diamino-5-
nitropyridine
3,4-Diamino-5-nitropyridine is a substituted pyridine ring system featuring two amino groups

and a nitro group. This unique combination of electron-donating (amino) and electron-

withdrawing (nitro) functional groups on a pyridine core makes it a highly valuable and reactive

building block in organic synthesis. The pyridine scaffold is a "privileged structural motif" in drug

design, appearing in numerous FDA-approved pharmaceuticals. Nitropyridines, in particular,
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serve as versatile precursors for a wide range of bioactive molecules, including those with

potential antitumor and antiviral activities.

The precise characterization of such a molecule is paramount for its application. Unambiguous

identification and purity assessment rely on a suite of spectroscopic techniques. This guide

provides a detailed examination of its mass spectrometry, infrared (IR), nuclear magnetic

resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics.

Molecular Structure and Properties:

Chemical Formula: C₅H₆N₄O₂[1]

Molecular Weight: 154.1267 g/mol [1]

IUPAC Name: 5-nitropyridine-3,4-diamine

CAS Registry Number: 4318-68-7[1]

Caption: 2D Structure of 3,4-Diamino-5-nitropyridine.

Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and

elemental composition of a compound. The electron ionization (EI) mass spectrum for 3,4-
Diamino-5-nitropyridine is available from the NIST Mass Spectrometry Data Center.[2]

Experimental Data (Electron Ionization)
The mass spectrum shows a clear molecular ion peak, which is crucial for confirming the

molecular weight of the compound.
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m/z (Mass-to-Charge Ratio) Relative Intensity (%) Interpretation

154 100

Molecular Ion [M]⁺•.

Corresponds to the molecular

weight of C₅H₆N₄O₂. Its high

intensity suggests a relatively

stable molecular ion under EI

conditions.

124 ~45

[M - NO]⁺. Loss of a nitric

oxide radical (30 Da). This is a

common fragmentation for

aromatic nitro compounds.

108 ~30
[M - NO₂]⁺. Loss of a nitrogen

dioxide radical (46 Da).

96 ~55

[M - NO - CO]⁺ or [M - NO₂ -

H₂]⁺. Further fragmentation

after initial loss.

81 ~35

[C₄H₃N₂O]⁺. Complex

rearrangement and

fragmentation of the ring.

69 ~60
[C₃H₃N₂]⁺. Fragmentation of

the pyridine ring.

Data sourced and interpreted from the NIST Mass Spectrometry Data Center.[2]

Interpretation of Fragmentation Pattern
The fragmentation of 3,4-Diamino-5-nitropyridine under electron ionization is characteristic of

aromatic nitro-amino compounds.
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[C₅H₆N₄O₂]⁺•
m/z = 154

[C₅H₆N₃O]⁺
m/z = 124- NO (30 Da)

[C₅H₆N₃]⁺•
m/z = 108

- NO₂ (46 Da)

[C₄H₄N₃]⁺
m/z = 94

- HCN (27 Da)

Click to download full resolution via product page

Caption: Simplified MS Fragmentation Pathway.

The primary fragmentation pathways involve the loss of the nitro group constituents, specifically

nitric oxide (NO) and nitrogen dioxide (NO₂). The presence of a strong molecular ion peak

indicates the stability conferred by the aromatic pyridine ring. Subsequent fragmentation

involves the breakdown of the heterocyclic ring system, often through the loss of small

molecules like hydrogen cyanide (HCN).

Recommended Experimental Protocol: Electron
Ionization GC-MS
This protocol outlines a standard procedure for obtaining an EI mass spectrum.

Sample Preparation: Dissolve approximately 1 mg of 3,4-Diamino-5-nitropyridine in 1 mL

of a volatile solvent such as methanol or ethyl acetate.

Instrument Setup:

Gas Chromatograph (GC): Use a standard non-polar column (e.g., DB-5ms). Set the

injector temperature to 250°C.

Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of

15°C/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI).
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Ionization Energy: 70 eV. This is a standard energy that allows for reproducible

fragmentation patterns and comparison with library data.[3]

Source Temperature: 230°C.

Mass Range: Scan from m/z 40 to 300.

Injection: Inject 1 µL of the prepared sample into the GC-MS.

Data Analysis: Identify the peak corresponding to 3,4-Diamino-5-nitropyridine in the total

ion chromatogram. Extract the mass spectrum for this peak and compare it against the NIST

library data for confirmation.

Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing

invaluable information about the functional groups present. The IR spectrum for 3,4-Diamino-
5-nitropyridine is available in the NIST Chemistry WebBook.[1]

Experimental Data (Condensed Phase)
The following table summarizes the key absorption bands and their assignments.
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

3450 - 3300 Strong, Broad

N-H Stretching. Symmetric and

asymmetric stretches of the

two primary amino (-NH₂)

groups. The presence of two

distinct peaks is expected.

3200 - 3100 Medium Aromatic C-H Stretching.

~1640 Strong

N-H Scissoring (Bending).

Characteristic of primary

amines.

~1580 & ~1470 Medium-Strong
C=C and C=N Ring Stretching.

Vibrations of the pyridine ring.

~1520 Very Strong

Asymmetric NO₂ Stretching. A

highly characteristic and

intense band for nitro groups.

~1350 Very Strong

Symmetric NO₂ Stretching.

The second key absorption for

the nitro group.

~1250 Medium Aromatic C-N Stretching.

850 - 750 Medium-Strong

C-H Out-of-Plane Bending.

Useful for determining

substitution patterns on the

aromatic ring.

Data interpreted based on standard IR correlation tables and data for analogous compounds

like 2-amino-5-nitropyridine.[4]

Interpretation of IR Spectrum
The IR spectrum is dominated by features from the amino and nitro groups. The two strong,

sharp peaks in the 3450-3300 cm⁻¹ region are definitive evidence of primary amino groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 14 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C4214760&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The very strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹ are the most characteristic

signals for the nitro group, corresponding to its asymmetric and symmetric stretching vibrations,

respectively. The combination of these key features provides a unique fingerprint for 3,4-
Diamino-5-nitropyridine.

Recommended Experimental Protocol: Attenuated Total
Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

Record a background spectrum of the empty crystal.

Sample Application: Place a small amount (a few milligrams) of solid 3,4-Diamino-5-
nitropyridine powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of

4 cm⁻¹.

Data Processing: The collected spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. No further processing

is usually necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predictive Analysis)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. As no published NMR data for 3,4-Diamino-5-nitropyridine has been identified, this

section provides a predictive analysis based on established chemical shift principles and data

from similar structures.

Predicted ¹H NMR Spectrum
The molecule has two aromatic protons and two amino groups, each with two protons. The

chemical shifts are heavily influenced by the electronic effects of the substituents.
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Solvent: DMSO-d₆ (a common solvent for polar aromatic compounds)

Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Predicted

Chemical Shift

(δ, ppm)

Multiplicity Integration
Proton

Assignment
Rationale

~8.5 - 8.8 Singlet 1H H-2

This proton is

ortho to the

pyridine nitrogen

and meta to the

nitro group,

leading to

significant

deshielding.

~7.8 - 8.1 Singlet 1H H-6

This proton is

also ortho to the

pyridine nitrogen

but is para to the

nitro group,

experiencing

slightly less

deshielding than

H-2.

~7.0 - 7.5 Broad Singlet 2H C4-NH₂

The protons of

the amino group

at position 4.

Broadness is due

to quadrupole

broadening and

potential

hydrogen

exchange.

~6.5 - 7.0 Broad Singlet 2H C3-NH₂ The protons of

the amino group

at position 3.

Expected to be

slightly more

shielded than the
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C4-NH₂ due to

electronic

effects.

Predictions are based on additive models and comparison with data for 3,4-diaminopyridine

and various nitropyridines.[5][6]

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.

Solvent: DMSO-d₆
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Predicted Chemical Shift (δ,

ppm)
Carbon Assignment Rationale

~150 - 155 C-5

The carbon directly attached to

the strongly electron-

withdrawing nitro group will be

the most deshielded.

~145 - 150 C-2

Alpha to the pyridine nitrogen,

experiencing significant

deshielding.

~140 - 145 C-6

Alpha to the pyridine nitrogen,

but slightly more shielded than

C-2 due to the influence of

other substituents.

~130 - 135 C-4

Attached to an amino group,

which is electron-donating, but

also adjacent to the nitro-

substituted carbon.

~115 - 120 C-3

Attached to an amino group

and adjacent to another

amino-substituted carbon,

making it the most shielded

carbon in the ring.

Predictions are based on known substituent effects on the pyridine ring and data for analogous

compounds.[7]

Recommended Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Dissolve 5-10 mg of sample
in ~0.7 mL of DMSO-d₆

Add internal standard
(e.g., TMS)

Filter solution into
a 5 mm NMR tube

Insert sample and lock
on deuterium signal

Shim the magnetic field
for homogeneity

Acquire ¹H Spectrum
(16 scans)

Acquire ¹³C Spectrum
(1024+ scans)

Apply Fourier Transform

Phase correct spectra

Calibrate chemical shift
to TMS (0 ppm)

Integrate ¹H signals and
pick peaks

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1273348?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4318687
https://webbook.nist.gov/cgi/inchi?ID=C4318687&Mask=200
https://pubs.acs.org/doi/suppl/10.1021/acs.jctc.6b00149/suppl_file/ct6b00149_si_001.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C4214760&Mask=80
https://www.chegg.com/homework-help/questions-and-answers/h-nmr-4-amino-3-nitropyridine-h-nmr-3-4-diaminopyridine-could-someone-walk-assigning-peaks-q73707338
https://spectrabase.com/spectrum/1f6th8kcGzw
https://spectrabase.com/spectrum/EaJkycU7Rta
https://www.benchchem.com/product/b1273348#spectroscopic-data-of-3-4-diamino-5-nitropyridine
https://www.benchchem.com/product/b1273348#spectroscopic-data-of-3-4-diamino-5-nitropyridine
https://www.benchchem.com/product/b1273348#spectroscopic-data-of-3-4-diamino-5-nitropyridine
https://www.benchchem.com/product/b1273348#spectroscopic-data-of-3-4-diamino-5-nitropyridine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1273348?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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